N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide
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Overview
Description
N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide: is an organic compound with the molecular formula C12H18N2O It is a derivative of propanamide, featuring an amino group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: Substitution reactions can occur at the amino group or the phenyl ring. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, alkylating agents, various solvents and catalysts.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amines.
Substitution: Halogenated, sulfonylated, or alkylated derivatives.
Scientific Research Applications
Chemistry: N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology: In biological research, this compound can be used to study the effects of amide derivatives on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amino group and the amide functionality allow the compound to form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(3-Amino-2-methylphenyl)acetamide
- N-(3-Amino-2-methylphenyl)octanamide
- N-(3-Amino-2-methylphenyl)-2-methylbenzamide
- Ethyl N-(3-amino-2-methylphenyl)carbamate
Comparison: N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide is unique due to the presence of the 2,2-dimethylpropanamide group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, such as N-(3-Amino-2-methylphenyl)acetamide, which has a simpler acetamide group. The bulkier 2,2-dimethylpropanamide group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-9(13)6-5-7-10(8)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHGAIOKFWUKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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